molecular formula C9H15BrO B8514509 2-Bromo-4-isopropyl-cyclohexanone

2-Bromo-4-isopropyl-cyclohexanone

Cat. No. B8514509
M. Wt: 219.12 g/mol
InChI Key: DWDUCMMIILBMMZ-UHFFFAOYSA-N
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Patent
US07727979B2

Procedure details

The bromination of 4-oxo-1-phenyl-cyclohexanecarbonitrile takes place in a manner similar to that described above for the preparation of 2-bromo-4-isopropyl-cyclohexanone. The title compound is reacted as a crude product without further characterization.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([C:8]#[N:9])[CH2:4][CH2:3]1.[Br:16]C1CC(C(C)C)CCC1=O>>[Br:16][CH:7]1[C:2](=[O:1])[CH2:3][CH2:4][C:5]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)([C:8]#[N:9])[CH2:6]1

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(CC1)(C#N)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(CCC(C1)C(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1CC(CCC1=O)(C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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